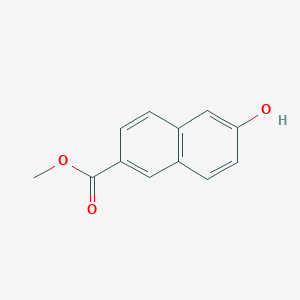

Methyl 6-hydroxy-2-naphthoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZOPQRTQJERQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327816 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-11-3 | |

| Record name | Methyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Structure

Methyl 6-hydroxy-2-naphthoate is systematically known as methyl 6-hydroxynaphthalene-2-carboxylate. fishersci.canih.gov Its chemical structure is characterized by a naphthalene (B1677914) ring system, which is a bicyclic aromatic hydrocarbon. A hydroxyl (-OH) group is attached at the 6-position of the naphthalene core, while a methyl ester (-COOCH₃) group is situated at the 2-position. ontosight.ai This specific arrangement of functional groups imparts distinct physical and chemical properties to the molecule, including its reactivity and potential for further chemical transformations.

The compound is identified by the CAS Registry Number 17295-11-3. apolloscientific.co.uk Its molecular formula is C₁₂H₁₀O₃, and it has a molecular weight of 202.21 g/mol .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl 6-hydroxynaphthalene-2-carboxylate fishersci.canih.gov |

| CAS Number | 17295-11-3 apolloscientific.co.uk |

| Molecular Formula | C₁₂H₁₀O₃ fluorochem.co.uk |

| Molecular Weight | 202.21 g/mol |

| InChI Key | UKZOPQRTQJERQC-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | COC(=O)c1ccc2cc(O)ccc2c1 fluorochem.co.uk |

Historical Context of Naphthoate Derivatives Research

The study of naphthalene (B1677914) and its derivatives dates back to the 19th century, with the isolation of naphthalene from coal tar. This paved the way for extensive research into the chemistry of these bicyclic aromatic compounds. The development of monoazo pigments based on the 2-naphthol (B1666908) ring system, for instance, began in the late 19th century. hw.ac.uk

The synthesis of specific naphthoate derivatives like 6-hydroxy-2-naphthoic acid, the precursor to Methyl 6-hydroxy-2-naphthoate, has been a subject of investigation for many decades. One of the well-known methods for its synthesis is the Kolbe-Schmitt reaction, which involves the carboxylation of potassium naphtholate with carbon dioxide. google.com However, this process often results in a mixture of isomers. google.com

Over the years, more refined synthetic routes have been developed to improve the yield and selectivity of desired naphthoate derivatives. For example, methods involving the carbonylation of bromo-naphthol precursors in the presence of a palladium catalyst have been explored. google.com The ongoing refinement of these synthetic strategies highlights the enduring interest in accessing these valuable chemical intermediates. The development of retinoids, which saw significant advances in the mid-20th century, also spurred research into related aromatic structures, including naphthoic acid derivatives, for various applications. nih.gov

Significance in Modern Organic Chemistry and Materials Science

Direct Esterification and Transesterification Approaches

Direct esterification of the corresponding carboxylic acid is a common and straightforward method for producing this compound.

Esterification of 6-hydroxy-2-naphthoic acid

The most direct synthesis involves the esterification of 6-hydroxy-2-naphthoic acid. In a typical procedure, 6-hydroxy-2-naphthoic acid is dissolved in methanol (B129727) and refluxed in the presence of a catalytic amount of concentrated sulfuric acid for an extended period. prepchem.com The reaction progress can be monitored using thin-layer chromatography (TLC). prepchem.com Upon completion, the product is isolated through a series of workup steps including neutralization, extraction, and purification. prepchem.com This method can yield a product of sufficient purity for subsequent reactions, with the option for further purification by recrystallization. prepchem.com

Another approach involves the carbonylation of 6-bromo-2-naphthol (B32079) in methanol, which directly yields this compound. google.comepo.org This reaction is carried out under pressure with carbon monoxide and in the presence of a palladium catalyst and a base such as triethylamine. google.com The product can be recovered by filtration and recrystallization from an organic solvent. google.com

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 6-hydroxy-2-naphthoic acid | Methanol, conc. H2SO4 | Methanol | Reflux, 36 hours | 85.5% |

| 6-bromo-2-naphthol | Carbon monoxide, triethylamine, Pd(PPh3)4 | Benzene | - | 33% |

Catalytic Systems in Esterification

The efficiency of the esterification process is highly dependent on the catalytic system employed. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and require neutralization during workup. prepchem.com

In the carbonylation route, palladium-based catalysts are crucial. google.com For instance, bis(triphenylphosphine)palladium(II) acetate (B1210297) has been used effectively. google.com The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly impact the yield of the final product. It is noted that direct self-condensation of aromatic hydroxy acids can sometimes lead to decarboxylation, which adversely affects the yield and product composition. google.com

Oxidative Routes to Naphthoate Formation

Oxidative methods provide an alternative pathway to this compound, often starting from more readily available precursors.

Aerobic Oxidation of Precursors

A notable strategy involves the aerobic oxidation of 2,6-diisopropylnaphthalene (B42965). researchgate.netnii.ac.jp This multi-step process begins with the oxidation of 2,6-diisopropylnaphthalene to form 6-acetyl-2-isopropylnaphthalene (B10466). researchgate.net This intermediate is then further oxidized to 6-isopropyl-2-naphthoic acid. researchgate.net Subsequent esterification of this acid followed by another aerobic oxidation step yields this compound. researchgate.netnii.ac.jp

NHPI-Catalyzed Oxidation

N-Hydroxyphthalimide (NHPI) serves as a key catalyst in the aerobic oxidation of various organic substrates. scispace.com In the synthesis of precursors for this compound, NHPI is used in combination with a co-catalyst to facilitate the oxidation of 2,6-diisopropylnaphthalene. researchgate.netresearchgate.net The phthalimide (B116566) N-oxyl (PINO) radical, generated from NHPI, is the key intermediate that abstracts a hydrogen atom from the substrate, initiating the oxidation cascade. scispace.com This method has been successfully applied to the synthesis of 6-hydroxy-2-naphthoic acid from 2,6-diisopropylnaphthalene. researchgate.netsmolecule.com

Role of Metal Catalysts (e.g., Co(OAc)2, Mn(OAc)2)

Metal catalysts, particularly cobalt(II) acetate (Co(OAc)₂) and manganese(II) acetate (Mn(OAc)₂), often in conjunction with NHPI, play a significant role in these oxidative reactions. researchgate.netresearchgate.net In the oxidation of 2,6-diisopropylnaphthalene, a combination of Co(OAc)₂ and Mn(OAc)₂ is used to convert 6-acetyl-2-isopropylnaphthalene to 6-isopropyl-2-naphthoic acid under an oxygen atmosphere. researchgate.net These metal salts can facilitate the decomposition of hydroperoxide intermediates, thereby propagating the radical chain reaction. sci-hub.se Spectroscopic studies have shown that during oxidation reactions, these metal acetates can form cluster complexes that are highly active catalytically. researchgate.net

| Precursor | Catalytic System | Oxidant | Intermediate(s) | Final Product |

| 2,6-diisopropylnaphthalene | NHPI, Co(OAc)2 | O2 | 6-acetyl-2-isopropylnaphthalene | - |

| 6-acetyl-2-isopropylnaphthalene | Co(OAc)2, Mn(OAc)2 | O2 | 6-isopropyl-2-naphthoic acid | - |

| 6-isopropyl-2-naphthoic acid | - | O2 | - | This compound |

Strategies Involving Naphthalene Ring Modification

The direct modification of the naphthalene core represents a major avenue for the synthesis of this compound. These strategies often involve the introduction and manipulation of functional groups on a pre-existing naphthalene skeleton.

Carboxylation of Naphtholates

The Kolbe-Schmitt reaction, a well-established carboxylation method, has been applied to the synthesis of hydroxy-2-naphthoic acids. google.comwikipedia.org This process typically involves the reaction of a potassium or sodium 2-naphthoxide with carbon dioxide under pressure and at elevated temperatures. google.comwikipedia.org The reaction initially forms 3-hydroxy-2-naphthoic acid, which can then rearrange to the desired 6-hydroxy-2-naphthoic acid. google.com However, this method can lead to a mixture of isomers, with the yield of 6-hydroxy-2-naphthoic acid being reported in the range of 28-36%. epo.org

The choice of alkali metal has a significant impact on the product distribution. While sodium 2-naphthoxide carboxylation yields only small amounts of the 6-hydroxy isomer, the use of potassium 2-naphthoxide provides higher selectivity for this product. researchgate.net Even greater yields, around 60%, have been achieved using cesium or rubidium 2-naphthoxide in the presence of potassium or sodium carbonate. researchgate.netoup.com This enhancement is attributed to the increased reactivity of the substrate in the presence of these larger alkali metal ions. researchgate.netoup.com

Once 6-hydroxy-2-naphthoic acid is obtained, it can be esterified to this compound. A common laboratory procedure involves refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid. prepchem.com This straightforward esterification typically results in high yields, with one report citing an 85.5% yield of a slightly yellow solid that can be further purified by recrystallization. prepchem.com

Routes from 2,6-Diisopropylnaphthalene

An alternative and significant pathway to this compound starts from 2,6-diisopropylnaphthalene (2,6-DIPN). researchgate.netresearchgate.net This approach leverages the selective oxidation of the isopropyl groups.

One strategy involves the aerobic oxidation of 2,6-DIPN catalyzed by N-hydroxyphthalimide (NHPI) in combination with a cobalt salt like Co(OAc)₂. researchgate.netresearchgate.net This initial oxidation yields 6-acetyl-2-isopropylnaphthalene. researchgate.netresearchgate.net This intermediate is then further oxidized under an oxygen atmosphere, in the presence of cobalt and manganese acetates, to produce 6-isopropyl-2-naphthoic acid. researchgate.netresearchgate.net Esterification of this acid, followed by another aerobic oxidation step, furnishes this compound. researchgate.netresearchgate.net

A related process involves the liquid-phase oxidation of 2,6-DIPN to 2,6-naphthalenedicarboxylic acid (2,6-NDCA) using a Co-Mn-Br catalyst system in acetic acid with air as the oxidant. researchgate.net The resulting 2,6-NDCA can then be converted to its dimethyl ester, dimethyl 2,6-naphthalenedicarboxylate, through esterification with methanol. researchgate.netnist.govnist.gov This esterification can be effectively catalyzed by substances such as ammonium (B1175870) molybdate (B1676688) or sodium tungstate. researchgate.net

The oxidation of 2,6-DIPN can also be directed to form naphthalenediols. sci-hub.se Oxidation with air catalyzed by NHPI and α,α'-azobisisobutyronitrile (AIBN), followed by acid-catalyzed decomposition, can produce 2,6-naphthalenediol in high yield. sci-hub.se

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2,6-Diisopropylnaphthalene | C₁₆H₂₀ | Starting Material |

| 6-Acetyl-2-isopropylnaphthalene | C₁₅H₁₆O | Intermediate |

| 6-Isopropyl-2-naphthoic acid | C₁₄H₁₄O₂ | Intermediate |

| 2,6-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | Intermediate |

| Dimethyl 2,6-naphthalenedicarboxylate | C₁₄H₁₂O₄ | Intermediate |

| This compound | C₁₂H₁₀O₃ | Final Product |

Synthesis via Substituted 2-Acetonaphthones

The synthesis of this compound can also be achieved through pathways involving substituted 2-acetonaphthones. researchgate.net One approach begins with the Knoevenagel condensation of a benzaldehyde (B42025) with methyl acetoacetate, which after a series of reactions including cyclization and pyrolysis, can yield 2-naphthoate (B1225688) methyl esters. researchgate.net

A more direct route involves the Willgerodt-Kindler reaction of a suitably substituted 2-acetonaphthone. justia.comwikipedia.orgunacademy.comsynarchive.com For instance, 2'-acetonaphthone can be reacted with sulfur and a secondary amine, like morpholine, to form a thioamide, which can then be hydrolyzed to the corresponding amide and subsequently to 2-naphthylacetic acid. justia.comwikipedia.org

Another synthetic sequence starts with 6-methoxy-2-bromonaphthalene. epo.org This compound can be acetylated to give 6-methoxy-2-acetonaphthone, which is then oxidized using sodium hypobromite (B1234621) to yield 6-methoxy-2-naphthoic acid. epo.org The final step involves demethylation of the methoxy (B1213986) group to the desired hydroxyl group, followed by esterification to the methyl ester. epo.orgacs.org

Novel and Sustainable Synthetic Routes

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of valuable chemicals. This has led to the exploration of chemo-enzymatic and bio-based routes for the production of this compound and related compounds.

Chemo-enzymatic Synthesis

Chemo-enzymatic approaches combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions. While specific chemo-enzymatic routes to this compound are not extensively detailed in the provided context, the synthesis of a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), from sinapic acid has been demonstrated. tandfonline.com This process utilizes a chemical oxidation step followed by an enzymatic or chemical transformation. tandfonline.com The potential for lipase-catalyzed esterification of 6-hydroxy-2-naphthoic acid represents a green alternative to traditional acid-catalyzed methods.

Utilization of Bio-based Precursors (e.g., Sinapic Acid)

The use of renewable, bio-based feedstocks is a cornerstone of sustainable chemistry. Sinapic acid, a lignin-derived phenolic compound, has been investigated as a precursor for naphthoic acid derivatives. tandfonline.com A preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid has been developed. tandfonline.com This process involves the radical-mediated dimerization of sinapic acid to form a bislactone intermediate, which is then oxidized to DMNA. tandfonline.com DMNA shares a structural similarity with 6-hydroxy-2-naphthoic acid, suggesting the potential for developing bio-based routes to this important monomer. tandfonline.com The broader interest in creating sustainable aromatic polyesters from bio-based building blocks further drives research in this area. bohrium.comrsc.orgrsc.orglu.se

| Synthetic Strategy | Key Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carboxylation of Naphtholates | 2-Naphthol (B1666908) | Kolbe-Schmitt reaction, Esterification | Direct route to the hydroxy acid | Can produce isomeric mixtures, requires high pressure/temperature |

| Routes from 2,6-Diisopropylnaphthalene | 2,6-Diisopropylnaphthalene | Aerobic oxidation, Esterification | Utilizes an available starting material | Multi-step process, requires specific catalysts |

| Synthesis via Substituted 2-Acetonaphthones | Substituted naphthalenes/acetonaphthones | Friedel-Crafts acylation, Willgerodt-Kindler reaction, Oxidation, Demethylation | Versatile for introducing different substituents | Can be a lengthy, multi-step synthesis |

| Novel and Sustainable Routes | Bio-based precursors (e.g., Sinapic Acid) | Chemo-enzymatic reactions, Radical dimerization | Utilizes renewable resources, potentially milder conditions | Still under development, may have lower yields currently |

Derivatization and Functionalization Reactions

The presence of a hydroxyl group, an ester group, and an aromatic naphthalene ring system allows for a variety of chemical transformations of this compound. These reactions enable the synthesis of a wide range of derivatives with tailored properties.

The hydroxyl group at the 6-position is a key site for functionalization. It can undergo several types of reactions, including etherification and esterification, to produce a variety of derivatives.

Etherification: The hydroxyl group can be converted into an ether. For instance, alkylation of 6-hydroxy-2-naphthoic acid with agents like 1-bromobutane (B133212) can yield alkoxy derivatives. nih.gov

Esterification: The hydroxyl group can be acylated to form an ester. For example, it can be reacted with acylating agents like isobutyryl chloride to produce the corresponding ester derivative. nih.gov Protection of the hydroxyl group, often through acetylation with acetic anhydride, is a common strategy in multi-step syntheses to prevent unwanted side reactions. google.com

A summary of representative reactions at the hydroxyl group is provided in the table below.

| Reaction Type | Reagent Example | Product Type |

| Etherification | 1-Bromobutane | 6-Alkoxy-2-naphthoate |

| Esterification | Isobutyryl chloride | 6-Acyloxy-2-naphthoate |

| Protection | Acetic anhydride | 6-Acetoxy-2-naphthoate |

This table presents examples of reactions involving the hydroxyl group of this compound.

The methyl ester group at the 2-position is also amenable to various chemical modifications, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a solvent mixture like ethanol (B145695) and water. nih.gov

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of a suitable catalyst. Superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective catalysts for the methanolysis of polyesters containing 6-hydroxy-2-naphthoic acid units. nih.govbham.ac.uk

Amidation: The ester can be converted to an amide by reaction with an amine. For example, the corresponding acid chloride can be reacted with isobutylamine (B53898) to form an amide derivative. nih.gov

The table below summarizes key reactions involving the ester group.

| Reaction Type | Reagent Example | Product Type |

| Hydrolysis | Sodium Hydroxide | 6-Hydroxy-2-naphthoic acid |

| Transesterification | Different Alcohol (e.g., Ethanol) | Ethyl 6-hydroxy-2-naphthoate |

| Amidation | Isobutylamine (via acid chloride) | N-Isobutyl-6-hydroxy-2-naphthamide |

This table illustrates common transformations of the ester functional group in this compound.

The naphthalene ring of this compound can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing hydroxyl and ester groups. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The conjugated π-system of the naphthalene ring makes it a suitable substrate for studying regioselective electrophilic substitutions. smolecule.com

Examples of such reactions include:

Bromination: Reaction with bromine in a solvent like glacial acetic acid can introduce a bromine atom onto the naphthalene ring. nih.gov

Nitration and Nitrosation: These reactions can also be performed to introduce nitro and nitroso groups, respectively, onto the aromatic ring. researchgate.net

The oxygen atoms of the hydroxyl and ester groups in this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. The ability of related naphthoic acid derivatives to form complexes with various metals, including cadmium, cobalt(II), and nickel(II), has been demonstrated. bohrium.comchemrxiv.org These complexes can exhibit interesting structural and photophysical properties. bohrium.com For example, N-heterocyclic carbene (NHC) ligands, which can be synthesized from precursors with similar functionalities, are known to form stable complexes with transition metals like palladium and platinum. bohrium.com

A significant reaction of this compound is its hydrolysis to 6-hydroxy-2-naphthoic acid. This transformation is a key step in various synthetic pathways, as 6-hydroxy-2-naphthoic acid is a valuable monomer for the production of high-performance liquid-crystalline polymers. nih.govresearchgate.net The hydrolysis is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution. nih.gov The resulting carboxylate salt is then acidified to yield the free carboxylic acid.

The synthesis of 6-hydroxy-2-naphthoic acid can also be approached from other starting materials, such as through the carboxylation of 2-naphthol via the Kolbe-Schmitt reaction, which often produces a mixture of isomers. google.com Another route involves the aerobic oxidation of 6-acetyl-2-isopropylnaphthalene followed by esterification and subsequent hydrolysis of the resulting this compound. researchgate.netnii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. A typical ¹H NMR spectrum shows a singlet at approximately 3.976 ppm, which corresponds to the three protons of the methyl ester group (-OCH₃). prepchem.com Additionally, a broad singlet is observed around 5.3 ppm, indicative of the hydroxyl (-OH) proton. prepchem.com The aromatic region of the spectrum, between 7.16 and 8.54 ppm, displays a complex multiplet pattern resulting from the six protons on the naphthalene ring system. prepchem.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.976 | s | 3H | -OCH₃ |

| 5.3 | br. s | 1H | -OH |

| 7.16-8.54 | m | 6H | Ar-H |

s = singlet, br. s = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum typically displays twelve distinct signals corresponding to the twelve carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, the carbons of the naphthalene ring, and the methyl carbon of the ester. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, the relative positions of the signals are characteristic of the compound's structure.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Functional Groups

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1680 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. prepchem.com The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3370 cm⁻¹. prepchem.com Other significant peaks include those for C-O stretching and aromatic C-H and C=C vibrations. prepchem.com

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

|---|---|---|

| 3370 | Broad | O-H Stretch |

| 1680 | Strong | C=O Stretch (Ester) |

| 1630 | C=C Stretch (Aromatic) | |

| 1435 | ||

| 1310 | C-O Stretch | |

| 1210 | C-O Stretch |

Data from KBr pellet analysis. prepchem.com

Intramolecular Hydrogen Bonding Analysis

The position and shape of the O-H stretching band in the IR spectrum can provide insights into hydrogen bonding. In molecules like this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester exists, although this is less likely due to the distance between these groups in the 6,2-substitution pattern. The broadness of the O-H band at 3370 cm⁻¹ suggests the presence of intermolecular hydrogen bonding in the solid state. prepchem.com More detailed studies in dilute solutions would be necessary to definitively analyze the extent of intramolecular versus intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 202.21 g/mol . The fragmentation pattern provides further structural confirmation, with characteristic losses of fragments such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily governed by the naphthalene chromophore, which is substituted with a hydroxyl (-OH) group and a methyl carboxylate (-COOCH₃) group. These substituents can modulate the energy of the electronic transitions, typically the π → π* transitions characteristic of aromatic systems.

In a study comparing the photophysical properties of bichromophoric dyads with their constituent model compounds, the absorption spectrum of this compound was recorded in ethanol. researchgate.net The naphthalene moiety in these systems is responsible for absorption in the UV region. researchgate.net The electronic absorption spectrum of this compound in ethanol exhibits characteristic bands that can be attributed to π → π* electronic transitions within the naphthalene ring system. researchgate.net The presence of the hydroxyl and methyl ester groups influences the position and intensity of these absorption bands. ias.ac.in For instance, in various isomeric hydroxynaphthoic acids, the position of the substituents significantly affects the wavelength of the absorption maxima. ias.ac.in In acidic media, the protonation of the chromophore can lead to a bathochromic (red) shift of the absorption bands. researchgate.net

The electronic transitions observed for this compound are fundamental to understanding its photophysical behavior, including processes like Förster resonance energy transfer (FRET) when it is incorporated into larger molecular systems. researchgate.net

Table 1: UV-Vis Absorption Data for Naphthoic Acid Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Transition Type |

|---|---|---|---|

| This compound | Ethanol | Short-wavelength range | π → π |

| 2-Hydroxy-3-naphthoic acid | Dioxane | Longest wavelength absorption maximum among isomers listed | π → π |

| 2-Hydroxy-6-naphthoic acid | Dioxane | Shorter wavelength absorption maximum compared to 2-hydroxy-1-naphthoic acid | π → π* |

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

For example, a polymorph of 6-hydroxy-2-naphthoic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The determination of its crystal structure involved collecting intensity data using a diffractometer with MoKα radiation. mdpi.com The structure is solved and refined to yield precise atomic coordinates and displacement parameters. researchgate.net Similarly, studies on cocrystals of 1-hydroxy-2-naphthoic acid utilize SCXRD to elucidate complex hydrogen-bonding networks and supramolecular assemblies. mdpi.com These analyses typically show that the naphthalene core is essentially planar, with the substituent groups lying close to this plane. The packing of molecules in the crystal lattice is dictated by a combination of hydrogen bonds and other intermolecular forces. mdpi.combohrium.com

Table 2: Illustrative Crystallographic Data for a Related Naphthalene Derivative (Polymorph of 6-hydroxy-2-naphthoic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6478(8) |

| b (Å) | 5.2261(5) |

| c (Å) | 18.7921(18) |

| β (°) | 94.518(3) |

| Volume (ų) | 846.66(14) |

| Z | 4 |

| Temperature (K) | 173 |

Data from the crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid. researchgate.net

For derivatives of 6-hydroxy-2-naphthoate and other related hydroxynaphthene compounds, Hirshfeld surface analysis is employed to investigate the nature and significance of various intermolecular forces, such as hydrogen bonds (O–H···O) and π-stacking interactions (C···C). bohrium.comresearchgate.netresearchgate.net The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their distances.

In studies of luminescent materials based on hydroxynaphthene moieties, Hirshfeld analysis has revealed that close contacts like C···C and C···H/H···C are often responsible for their photoluminescent properties. bohrium.comresearchgate.net For instance, the arrangement and strength of π-π stacking interactions, quantified through Hirshfeld surface analysis, can be correlated with the observed luminescent emission maxima. researchgate.net Furthermore, contacts such as O···H/H···O are identified as significant contributors to the stability of the crystal structure and can be related to physical properties like melting points. researchgate.netresearchgate.net This detailed analysis of intermolecular contacts is crucial for the rational design of new materials with tailored properties. bohrium.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govjmchemsci.com It is widely employed to calculate molecular properties, predict chemical reactivity, and understand spectroscopic data. dntb.gov.uaresearchgate.net For a molecule like Methyl 6-hydroxy-2-naphthoate, DFT calculations would provide fundamental insights into its geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For this compound, this analysis would confirm the planarity of the naphthalene (B1677914) ring system and determine the preferred orientation (conformation) of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups relative to the ring. Studies on similar molecules, such as Methyl 6-dimethylamino-4-hydroxy-2-naphthoate, have shown that the naphthonyl ring is nearly planar, and the substituents adopt specific orientations to minimize steric hindrance and maximize stability. nih.gov A potential energy surface scan could further elucidate the rotational barriers and identify the most stable conformers.

However, specific optimized geometric parameters (bond lengths and angles) from a dedicated DFT study on this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A small gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the ground state. malayajournal.org For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO may be distributed over the electron-withdrawing methyl ester group and the aromatic system.

Specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the reviewed scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. wolfram.comyoutube.com Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as sites for electrophilic interaction. The hydrogen of the hydroxyl group and potentially the aromatic protons would exhibit a positive potential. Such a map provides crucial insights into intermolecular interactions and the molecule's reactivity patterns.

A published MEP map specifically calculated for this compound could not be located.

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the complex wave function of a molecule in terms of localized chemical bonds, lone pairs, and antibonding orbitals, which align with intuitive Lewis structures. nih.gov It provides detailed information on charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization, which is crucial for understanding molecular stability. researchgate.net

An NBO analysis of this compound would detail the hybridization of its constituent atoms and quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the aromatic ring and the carbonyl group. However, specific NBO analysis data for this compound are not available in the existing literature.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to charge transfer. malayajournal.org

Global Softness (S) : The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net While these parameters are standard outputs of DFT calculations, specific values for this compound have not been published.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This method partitions a molecule into atomic basins based on zero-flux surfaces of the electron density gradient. dal.cauni-rostock.de QTAIM analysis identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points, and cage critical points.

The properties of the electron density at a bond critical point (e.g., its value, Laplacian, and ellipticity) are used to characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). For this compound, QTAIM would provide a rigorous definition of the atomic charges and characterize the C-C, C-O, C-H, and potential intramolecular hydrogen bonds within the structure. A comprehensive QTAIM study on this compound has not yet been reported in the scientific literature.

Characterization of Intramolecular Interactions

No dedicated studies characterizing the specific intramolecular interactions, such as π-π stacking or other non-covalent bonds within the molecular structure of this compound, were found in the available literature. Such studies would typically involve methods like Density Functional Theory (DFT) to map the electron density and identify bond critical points.

Hydrogen Bonding Analysis

The structure of this compound includes a hydroxyl group (-OH) and a methyl ester group (-COOCH₃), which can participate in both intramolecular and intermolecular hydrogen bonding. Analysis using tools like Natural Bond Orbital (NBO) theory would quantify the strength and nature of these bonds. However, specific NBO analyses or other detailed computational studies on hydrogen bonding in this molecule are not present in the surveyed literature.

Nonlinear Optical (NLO) Properties Prediction

The prediction of NLO properties, such as hyperpolarizability, is a key area of computational chemistry for identifying materials for optical applications. This typically requires high-level quantum chemical calculations. The literature search did not uncover any studies that have computationally predicted or experimentally measured the NLO properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are crucial for predicting the biological activity or chemical reactivity of compounds based on their molecular structure.

Prediction of Reactivity and Stability

The calculated electrostatic charges for the carbonyl carbons in various related ester compounds are presented below, illustrating the relative reactivity.

| Compound Type | Carbonyl Carbon Charge (e) |

| Aryl Acetate (B1210297) | +0.837 to +0.868 |

| Methyl Arylate (inc. This compound) | +0.674 to +0.690 |

| Aryl Arylate | +0.626 to +0.651 |

| Data sourced from a DFT study on model compounds for a thermotropic liquid-crystalline polymer. nih.govacs.org |

Correlation with Electronic and Steric Effects of Substituents

Developing a QSAR model involves correlating biological activity or reactivity with molecular descriptors that quantify electronic and steric effects (e.g., Hammett constants, Taft parameters, molecular volume). No studies were found that performed such a correlation for a series of compounds including this compound to derive a predictive QSAR equation. Research on other substituted naphthoic acids has been conducted, but the specific substituent effects for the 6-hydroxy and 2-methyl-ester configuration have not been detailed in a QSAR context. researchgate.net

Advanced Applications in Materials Science

Polymer Science and Engineering

Methyl 6-hydroxy-2-naphthoate and its parent compound, 6-hydroxy-2-naphthoic acid, are significant components in the synthesis of high-performance polymers. Their incorporation into polymer chains imparts desirable properties, including enhanced thermal stability and liquid crystalline behavior.

Monomer in Polymer Production

This compound serves as a key monomer or a precursor to monomers used in the production of advanced polyesters. ontosight.ai While 6-hydroxy-2-naphthoic acid is a direct monomer in the synthesis of some of the best-performing liquid-crystal polymers, its methyl ester, this compound, is also utilized in polymerization processes. ontosight.ai For instance, it can be used in the synthesis of wholly aromatic thermotropic liquid-crystalline polyesters. psu.edu

The synthesis of these high-performance polymers often involves the copolymerization of 6-hydroxy-2-naphthoic acid (or its derivatives like the methyl ester) with other monomers, such as 4-hydroxybenzoic acid. psu.eduinternationaljournalcorner.com A prominent example is the commercial liquid crystal polymer (LCP) known as Vectra®, which is a copolymer of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. internationaljournalcorner.com The industrial process for creating Vectra® involves acetylating the hydroxyl groups of the monomers, followed by a high-temperature polycondensation reaction under vacuum to eliminate acetic acid and form the high molecular weight polymer. internationaljournalcorner.com

The degradation of such polymers through methanolysis can yield the original monomeric compounds, including the methyl esters like this compound, highlighting its role as a fundamental building block. psu.edu

Enhancement of Thermal Stability in Polymeric Materials

The incorporation of the rigid, aromatic naphthalene (B1677914) structure from this compound into polymer backbones significantly enhances the thermal stability of the resulting materials. prepchem.com Polymers containing units derived from 6-hydroxy-2-naphthoic acid are known for their exceptional thermal stability and high-performance properties. ontosight.ai These superengineering plastics, including liquid-crystalline polymers, exhibit excellent mechanical properties as well, which are directly related to their robust chemical structure. psu.edu

The decomposition temperature of this compound itself is noted to be 368.5°C, indicating a high level of intrinsic thermal stability that it can impart to a polymer matrix.

Table 1: Thermal Properties of this compound and Related Polymer

| Compound/Polymer | Property | Value |

| This compound | Decomposition Temperature | 368.5°C |

| Poly(4-hydroxybenzoic acid-co-6-hydroxy-2-naphthoic acid) (Vectra®) | Melting Temperature | >500 °C (for homopolymer of 4-hydroxybenzoic acid, indicating high melt point of copolymers) internationaljournalcorner.com |

Note: Data is compiled from various sources and represents typical values.

Development of Liquid Crystalline Polymers

This compound, primarily through its hydrolysis product 6-hydroxy-2-naphthoic acid, is a crucial monomer for the development of thermotropic liquid crystalline polymers (LCPs). ontosight.aiprepchem.com These materials exhibit a highly ordered structure in the molten state, which allows for the production of parts with exceptional strength, stiffness, and dimensional stability. psu.edu

The combination of 6-hydroxy-2-naphthoic acid with other monomers like 4-hydroxybenzoic acid disrupts the crystallinity of the homopolymers just enough to make the resulting copolyesters tractable and processable at temperatures below 400°C. internationaljournalcorner.comgoogle.com The rod-like structure conferred by these aromatic monomers is essential for the formation of the liquid crystalline phase. internationaljournalcorner.com

Commercial LCPs, such as Vectra®, are always copolymers to achieve a balance of properties and processability. internationaljournalcorner.com The specific ratio of the comonomers, for example, 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, can be tailored to achieve desired characteristics for various applications, including electronic components and automotive parts. internationaljournalcorner.comgoogle.com

Table 2: Composition of a Commercial Liquid Crystalline Polymer

| Monomer | Molar Percentage in Vectra® A-resin |

| 4-hydroxybenzoic acid | ~73% |

| 6-hydroxy-2-naphthoic acid | ~27% |

Source: Based on data for a common grade of Vectra® LCP. google.com

Dye Chemistry and Pigments

While not a dye itself, this compound and its parent acid are important intermediates in the synthesis of dyes and pigments. The naphthalene ring system with its hydroxyl and carboxyl functional groups provides a versatile scaffold for the creation of a wide range of colorants.

Development of Colorants with Specific Properties

Hydroxy aromatic carboxylic acids, including 6-hydroxy-2-naphthoic acid, are well-known precursors in the production of dyes and pigments. google.com The ester group in this compound can be hydrolyzed to the carboxylic acid, which can then be used in further chemical transformations to produce complex dye molecules. ontosight.ai

The naphthalene core is a common feature in many classes of dyes, and the specific positioning of the hydroxyl and carboxyl groups on the 6- and 2-positions influences the final color and properties of the dye. For example, hydroxynaphthoic acids are used to synthesize azo dyes, which are a large and important class of commercial colorants. internationaljournalcorner.com These dyes are characterized by the presence of an azo group (-N=N-) that acts as a chromophore. internationaljournalcorner.com

While direct synthesis of dyes from this compound is not widely documented in the provided search results, its role as a precursor to 6-hydroxy-2-naphthoic acid firmly places it within the synthetic pathways for creating these colorants. google.comgoogle.com The parent acid is a known intermediate for azo dyes. google.com

Stability and Color Characteristics

The stability and color of dyes derived from naphthalene-based intermediates are influenced by the substituents on the naphthalene ring. The hydroxyl group in the 6-position of the naphthalene ring of this compound is a key functional group that can be utilized in coupling reactions to form stable dye structures.

For example, research on related naphthoate azo dyes has shown that substituents on the molecule can be varied to tune the linear and nonlinear optical properties, which are related to the color and potential applications in optoelectronics.

: Photoluminescent Materials

This compound and its derivatives have garnered significant interest in the field of materials science due to their promising photoluminescent properties. These organic compounds can be tailored to exhibit specific light-emitting characteristics, making them suitable for a variety of advanced applications. The following sections delve into the nuanced relationship between the molecular structure of these compounds and their luminescent behavior, crystal stability, and unique emission phenomena.

Influence of Alkyl Chain Length on Luminescent Properties

The luminescent properties of naphthoate esters are significantly influenced by the length of their alkyl chains. Research on a series of 3-hydroxy-2-naphthoate esters, which are structural isomers of the titular compound, provides valuable insight into this relationship. In a study involving esters synthesized from 3-hydroxy-2-naphthoic acid with methanol (B129727), ethanol (B145695), n-propanol, and i-propanol, a clear trend was observed. google.com

In the solid state, the maximal emission peaks of these compounds were found at 550 nm, 551 nm, 562 nm, and 534 nm, respectively. google.com When dissolved in a solution, the emission maxima were observed at 420 nm, 435 nm, 440 nm, and 439 nm. google.com These findings reveal that in solution, the luminescence maxima generally increase with the lengthening of the alkyl chain from methyl to propyl. google.com This phenomenon is attributed to the packing interactions between aromatic rings and intermolecular forces, which are affected by the size and shape of the alkyl group. google.com Hirshfeld surface analysis, a method for analyzing intermolecular interactions, has confirmed that the order of the maximal emission peaks corresponds to the C···H/H···C interactions within the crystal structure. google.com

| Compound (Ester of 3-hydroxy-2-naphthoic acid) | Solid State Emission Maxima (nm) | Solution Emission Maxima (nm) |

| Methyl Ester | 550 | 420 |

| Ethyl Ester | 551 | 435 |

| n-Propyl Ester | 562 | 440 |

| i-Propyl Ester | 534 | 439 |

This table presents data for esters of 3-hydroxy-2-naphthoic acid as a model for understanding the potential behavior of this compound derivatives.

Crystal-State Stability and Thermal Behavior

The stability of the crystal state and the thermal properties of these materials are crucial for their practical application. Studies on related bis(hydroxyl-naphthoic acid) compounds have shown that the host framework can exhibit low crystal-state stability, as revealed by solvent exchange experiments. researchgate.netresearchgate.net The thermal behavior of these compounds has also been investigated in detail. researchgate.netresearchgate.net For instance, the melting points of two related compounds were found to be 190-192°C and 78-80°C, respectively. researchgate.net

Hirshfeld surface analysis has been instrumental in understanding the factors influencing these properties. It has been shown that O···H/H···O close contacts within the crystal lattice are accountable for the melting points of these compounds. researchgate.net This indicates that hydrogen bonding plays a significant role in the thermal stability of these materials. The crystal structure of 6-hydroxy-2-naphthoic acid, the precursor to this compound, has been determined to be monoclinic, providing a foundational understanding of the crystal packing. bohrium.com

Dual Fluorescence Emission Phenomena

A particularly interesting photophysical property observed in some hydroxynaphthoate (B12740854) derivatives is dual fluorescence emission. This phenomenon, where a molecule emits light at two different wavelengths, is often the result of excited-state intramolecular proton transfer (ESIPT). mdpi.comias.ac.in In this process, upon excitation by light, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the ester group within the same molecule. mdpi.comias.ac.in This creates a transient tautomer in an excited state, which then emits light at a longer wavelength (a large Stokes shift) compared to the normal emission from the locally excited state. mdpi.comias.ac.in

While this phenomenon has not been explicitly detailed for this compound itself, extensive studies on its isomers, such as methyl 3-hydroxy-2-naphthoate and methyl 2-hydroxy-3-naphthoate, have demonstrated this dual fluorescence. researchgate.netmdpi.com For instance, methyl 3-hydroxy-2-naphthoate exhibits a normal fluorescence band and a second, largely Stokes-shifted emission band, which is attributed to the ESIPT mechanism. mdpi.comias.ac.in The efficiency of this process and the resulting emission spectra can be influenced by factors such as solvent polarity, temperature, and the specific molecular structure. ias.ac.in The study of 3-hydroxy-2-naphthoic acid has shown that it can form different emitting species in various media, leading to its dual emission characteristics. ias.ac.in The observation of this phenomenon in closely related isomers strongly suggests that this compound could also exhibit similar interesting photophysical properties, making it a candidate for applications in sensors and molecular probes.

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Investigations

Preliminary studies have suggested that methyl 6-hydroxy-2-naphthoate and its related structures possess antimicrobial capabilities. ontosight.ai The exploration of these properties is crucial in the ongoing search for novel agents to combat pathogenic microorganisms.

Effectiveness against Bacterial Strains

Research has indicated that derivatives of 6-hydroxy-2-naphthoic acid, the parent acid of this compound, exhibit antibacterial activity against several bacterial strains, including the common pathogens Staphylococcus aureus and Escherichia coli. smolecule.com The naphthalene (B1677914) core is a key feature in a variety of natural and synthetic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial effects.

Influence of Structural Modifications on Potency

The biological activity of derivatives of this compound is significantly influenced by structural modifications. The position of the hydroxyl group on the naphthalene ring, for instance, plays a critical role in the compound's reactivity and biological interactions. Studies on related naphthoic acid derivatives have shown that the introduction of different functional groups can modulate their antimicrobial potency. For example, the synthesis of derivatives by modifying the hydroxyl and carboxyl groups can lead to compounds with altered efficacy against various microbial strains. The lipophilicity of the molecule, which can be adjusted through structural changes, is another factor that has been shown to correlate with the biological activity of similar compounds. lu.se

Anticancer Research

The potential of this compound and its derivatives as anticancer agents has been a significant area of investigation. These compounds have been explored for their ability to inhibit the growth of cancer cells and induce cell death, making them promising candidates for oncology drug development.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic effects against various human cancer cell lines. For instance, research has shown that specific modifications to the naphthoate structure can enhance its cytotoxicity against human breast cancer cells. In one study, a derivative of this compound was used in the synthesis of a fluorescent probe for imaging in cancer cell lines, including MCF-7 and T47D (human breast cancer cells). rsc.org Furthermore, derivatives of this compound have been investigated for their potential to inhibit the growth of ER+ (estrogen receptor-positive) treatment-resistant breast cancer cells. nih.gov

Below is a table summarizing the cytotoxic activity of a related compound against various cancer cell lines.

| Cell Line | Cancer Type | Activity |

| MCF-7 | Breast Cancer | Cytotoxic |

| T47D | Breast Cancer | Cytotoxic |

| MDA-MB-231 | Breast Cancer | Used for in vivo studies |

Mechanisms of Apoptosis Induction

Studies on xyloside derivatives of hydroxynaphthyl compounds, which are structurally related to this compound, have indicated that they can induce apoptosis in transformed cells. lu.se Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. One investigation revealed that a hydroxynaphthyl β-D-xylopyranoside with tumor-selective antiproliferative properties led to increased levels of apoptosis in treated cells. lu.se However, a separate study on naphthalene derivatives, including this compound, as inhibitors of macrophage migration inhibitory factor (MIF) found that these specific compounds did not induce apoptosis at levels above the control. google.com This suggests that the mechanism of action can be highly dependent on the specific derivative and the cellular context.

Lead Compound Identification in Drug Discovery

The structural framework of this compound makes it a valuable lead compound in the field of drug discovery. Its amenability to chemical modification allows for the creation of libraries of related compounds that can be screened for enhanced biological activity and improved pharmacokinetic profiles. For example, it has been used as a starting material in the synthesis of novel selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer. nih.gov The naphthalene scaffold has also been utilized in the development of inhibitors for other therapeutic targets, such as macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases and cancer. google.com

Neurological Activity and Receptor Modulation

Research into naphthalene derivatives has revealed significant interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric conditions. researchgate.netmdpi.com

N-methyl-D-aspartate Receptor (NMDAR) Allosteric Modulation

This compound belongs to a class of compounds known as 2-naphthoic acid derivatives, which have been identified as allosteric modulators of the NMDA receptor. nu.edu.kz These modulators bind to a site on the receptor distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218), thereby influencing the receptor's function without directly competing with the primary neurotransmitters. nu.edu.kznih.gov

Studies on this class of compounds show they can act as either positive allosteric modulators (PAMs), which enhance the receptor's response to agonists, or negative allosteric modulators (NAMs), which inhibit it. mdpi.comwikipedia.org For instance, the 2-naphthoic acid derivative known as UBP684 has been shown to robustly potentiate agonist responses at multiple NMDA receptor subtypes (GluN1a/GluN2A-D). nu.edu.kzbohrium.com This potentiation is characterized by an increase in the maximal response to L-glutamate and glycine and is notably independent of membrane voltage and redox state. nu.edu.kzbohrium.com Interestingly, the activity of UBP684 is pH-dependent, showing greater potentiation at lower pH levels and inhibitory effects at a pH of 8.4. nu.edu.kzbohrium.com

Structure-Activity Relationships for NMDAR PAMs and NAMs

The structure-activity relationship (SAR) studies of 2-naphthoic acid derivatives have provided insight into the structural requirements for positive and negative allosteric modulation of NMDA receptors. These studies highlight that the naphthalene core is a key feature for this activity. The specific activity, whether potentiating (PAM) or inhibiting (NAM), and the selectivity towards different GluN2 subunits of the NMDA receptor, are determined by the substitutions on this core structure. mdpi.com

For example, research has identified compounds that act as "pan potentiators," such as UBP684, which enhance currents in NMDA receptors containing any of the GluN2A-D subunits. Conversely, the introduction of styryl substitutions on the naphthalene ring can lead to compounds with partial NAM activity, showing a preference for inhibiting GluN2D-containing receptors. Specifically, 2-nitrostyryl and 3-nitrostyryl derivatives have been identified as partial inhibitors of the GluN2D subunit. These findings demonstrate that modifications to the 2-naphthoic acid scaffold can fine-tune the pharmacological profile of these modulators, shifting their function between potentiation and inhibition and altering their subunit selectivity. mdpi.comwikipedia.org

Table 1: Activity of 2-Naphthoic Acid Derivative UBP684 on NMDAR Subtypes

| NMDAR Subtype | Agonist Concentration | EC₅₀ (µM) | Maximal Potentiation (%) |

|---|---|---|---|

| GluN1a/GluN2A | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 |

| GluN1a/GluN2B | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 |

| GluN1a/GluN2C | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 |

| GluN1a/GluN2D | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 |

This table is based on data for the 2-naphthoic acid derivative UBP684, a compound structurally related to this compound. Data sourced from reference nu.edu.kz.

Potential Therapeutic Applications in Neurological Disorders (e.g., Schizophrenia)

The hypofunction of NMDA receptors is a leading theory for the underlying cause of symptoms associated with schizophrenia. researchgate.netnu.edu.kzbohrium.com This has led to the exploration of NMDA receptor PAMs as a potential therapeutic strategy. By augmenting NMDA receptor signaling, these compounds could help to correct the glutamatergic deficits believed to contribute to the cognitive and negative symptoms of the disorder. bohrium.com

Derivatives of 2-naphthoic acid, such as the pan-potentiator UBP684, are considered valuable lead compounds for developing agents to enhance NMDA receptor activity. nu.edu.kzbohrium.com The potential to develop drugs that can treat schizophrenia and other disorders associated with cognitive decline, like Alzheimer's and Parkinson's disease, makes this class of compounds an active area of research. mdpi.com

Enzyme Inhibition Studies

In addition to receptor modulation, derivatives of the 6-hydroxy-2-naphthoic acid scaffold have been investigated for their ability to inhibit key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition

Research has shown that derivatives of 6-hydroxy-2-naphthoic acid, specifically 6-hydroxy-2-naphthamides, act as inhibitors of monoamine oxidase (MAO) enzymes. MAOs are responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and dopamine. A study on novel naphthamide derivatives demonstrated potent inhibitory activity against both MAO-A and MAO-B isoforms.

Competitive and Reversible Inhibition Mechanisms

The mechanism of MAO inhibition by these naphthamide derivatives has been characterized as both competitive and reversible. This means the compound binds to the active site of the MAO enzyme, directly competing with the natural substrates (monoamines), and that this binding is not permanent. The inhibitor can detach, allowing the enzyme to regain its function. Kinetic and reversibility studies have confirmed this mechanism for the most potent naphthamide compounds identified.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-bromo-2-naphthoate |

| UBP684 |

| UBP753 |

| UBP512 |

| UBP783 |

| UBP792 |

| L-glutamate |

| Glycine |

| Serotonin |

| Dopamine |

| 6-Hydroxy-2-naphthamide |

| Benzylamine |

Co-crystallization Studies

Co-crystallization is a technique used in pharmaceutical sciences to create new solid forms of APIs with improved properties. nih.govnih.gov This involves combining an API with a benign co-former, like this compound, to form a new crystalline structure held together by non-covalent bonds. nih.govgoogle.com The selection of an appropriate co-former is a critical step in designing co-crystals with desired characteristics. brieflands.com

Co-crystals with Active Pharmaceutical Ingredients (APIs)

Although direct studies on co-crystals formed specifically with This compound are not extensively documented in the reviewed literature, substantial research exists on its parent compound, 6-hydroxy-2-naphthoic acid , as a co-former. These studies provide valuable insights into the potential of the naphthoate scaffold in pharmaceutical co-crystallization.

For instance, co-crystals of 6-hydroxy-2-naphthoic acid have been successfully formed with the anticancer drug 5-fluorouracil (B62378) (5FU) . acs.orgresearchgate.netresearchgate.net These co-crystals, specifically a 1:1 molar ratio of 5FU to 6-hydroxy-2-naphthoic acid (5FU–6HNA), have been synthesized and characterized. acs.orgresearchgate.net The formation of these co-crystals alters the hydrogen bonding network compared to the individual components. researchgate.net

Another example involves the formation of co-crystals between caffeine and 6-hydroxy-2-naphthoic acid. nih.gov Interestingly, in this co-crystal, the carboxylic acid dimer of 6-hydroxy-2-naphthoic acid is observed, alongside a hydroxyl-caffeine heterosynthon. nih.gov

Furthermore, the anti-cancer drug gefitinib has been the subject of co-crystallization studies with various co-formers, including dicarboxylic acids, to improve its properties. nih.govresearchgate.netnih.gov While a direct co-crystal with this compound is not specified, the broader research highlights the utility of co-crystallization for enhancing the performance of APIs like gefitinib. nih.govresearchgate.net

It is important to note that the ester group in this compound, as opposed to the carboxylic acid group in 6-hydroxy-2-naphthoic acid, would lead to different intermolecular interactions and potentially different co-crystal structures and properties.

Impact on Drug Permeability and Solubility

The primary motivation for forming pharmaceutical co-crystals is often to improve the low aqueous solubility and, consequently, the bioavailability of APIs, particularly for drugs belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability). nih.govnih.govnih.gov

Studies on the co-crystals of 5-fluorouracil with 6-hydroxy-2-naphthoic acid (5FU-6HNA) have demonstrated a significant impact on the drug's permeability. The 5FU-6HNA co-crystal exhibited improved membrane permeability compared to pure 5FU. acs.orgresearchgate.net This enhancement is attributed to different lipid solubilities and phase stabilities of the co-crystal form. acs.orgresearchgate.net The ability of co-crystals to generate a supersaturated state with respect to the parent drug is a key factor in improving bioavailability. nih.gov

The solubility of co-crystals can be influenced by the properties of the co-former. nih.gov Generally, co-crystals can lead to an increase in the dissolution rate of poorly soluble drugs. nih.gov The relationship between the solubility of the co-former and the resulting co-crystal can be complex, but it offers a pathway to modulate the physicochemical properties of a drug without altering its chemical structure. nih.govnih.gov

While the specific impact of this compound as a co-former on drug permeability and solubility has not been detailed in the available literature, the findings for the closely related 6-hydroxy-2-naphthoic acid suggest that this class of compounds holds promise for enhancing the biopharmaceutical properties of APIs through co-crystallization. acs.orgresearchgate.netnih.gov

Analytical Methodologies and Quality Control

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For Methyl 6-hydroxy-2-naphthoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine purity.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound. This method is essential for verifying the successful synthesis of the compound and for quantifying any residual starting materials or by-products. For instance, in-line HPLC monitoring can be used during industrial synthesis in continuous flow reactors to ensure high conversion rates, targeting purities of over 99%. The technique is also invaluable in the analysis of its parent compound, 6-hydroxy-2-naphthoic acid, where it has been used to confirm purities as high as 99.0%. researchgate.net

In research settings, HPLC is used to monitor the progress of reactions, such as the laccase-mediated dimerization of related phenolic compounds, where reaction yields and purity are tracked over time. tandfonline.com Although specific HPLC methods for this compound are often proprietary, typical analyses involve a reversed-phase column with a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. tandfonline.com

Below is a table representing a typical set of HPLC parameters that could be adapted for the analysis of this compound, based on methods used for similar naphthoic acid derivatives. tandfonline.com

Interactive Table 1: Illustrative HPLC Parameters for Naphthoic Acid Derivatives

| Parameter | Value | Description |

|---|---|---|

| Column | C18 reversed-phase | A common stationary phase for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | The organic solvent used to elute the analyte from the column. |

| Gradient | 5% B to 50% B over 10 min | A time-based change in mobile phase composition to effectively separate compounds with different polarities. tandfonline.com |

| Flow Rate | 0.8 mL/min | The speed at which the mobile phase passes through the column. tandfonline.com |

| Temperature | 48 °C | Column temperature is controlled to ensure reproducible retention times. tandfonline.com |

| Detection | UV-Vis Detector (e.g., 254 nm) | Detection wavelength is chosen based on the chromophore of the naphthalene (B1677914) ring system. |

| Injection Volume | 1 µL | The amount of sample introduced into the system. tandfonline.com |

Gas Chromatography (GC) is another powerful technique for verifying the purity of this compound. Several chemical suppliers specify a purity of greater than or equal to 98.0% as determined by GC. tcichemicals.comfishersci.comfishersci.catcichemicals.com This method is particularly suitable for volatile and thermally stable compounds like this compound.

In GC analysis, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. For complex samples, GC coupled with Mass Spectrometry (GC-MS) can be employed to identify potential contaminants, such as unreacted 6-bromo-2-naphthol (B32079) in certain synthetic routes. GC-MS analysis has also been used to identify and quantify metabolites in studies of methyl-substituted naphthalenes, demonstrating its utility in separating and identifying structurally similar compounds. nih.gov

Thermal Analysis

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase transitions.

The thermal behavior of this compound and related compounds is critical for understanding their stability and processing parameters. The melting point of this compound is consistently reported to be around 170°C. sigmaaldrich.com More specific ranges, such as 169.0 to 173.0 °C and 169-169.5°C, have also been documented. tcichemicals.comprepchem.com Its parent compound, 6-hydroxy-2-naphthoic acid, has a higher melting point, around 248 °C, and a decomposition temperature of 310 °C. europa.eu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying melting points, glass transitions, and other phase transitions. For example, DSC measurements have been used to study the complex phase transitions of poly(6-hydroxy-2-naphthoic acid). researchgate.net While specific TGA/DSC curves for this compound are not widely published, TGA has been applied to coordination compounds of related naphthoic acids to confirm the presence and nature (coordinated vs. lattice) of water molecules by observing mass loss at specific temperature ranges (e.g., 130-180°C). asianpubs.org The thermal behaviors of related compounds have been discussed in detail in other studies. researchgate.net

Interactive Table 2: Thermal Properties of this compound and a Related Compound

| Compound | Property | Value | Source(s) |

|---|---|---|---|

| This compound | Melting Point | 170 °C | sigmaaldrich.com |

| Melting Range | 169.0 to 173.0 °C | tcichemicals.com | |

| Boiling Point | 368.5 °C (at 760 mmHg) | sigmaaldrich.com | |

| 6-Hydroxy-2-naphthoic acid | Melting Point | ~248 °C | europa.eu |

Electrochemical Methods

Electrochemical methods, which involve the measurement of electrical quantities such as current, potential, or charge, can be applied to the analysis of electroactive compounds. While specific electrochemical studies focused solely on this compound are not prominent in the literature, research on closely related naphthoic acid derivatives highlights the potential of these techniques.

For instance, novel chemosensors based on 3-hydroxy-2-naphthoic hydrazones have been synthesized for the selective electrochemical detection of cyanide ions. rsc.org These methods offer an alternative to traditional techniques that can be time-consuming and require expensive instrumentation. rsc.org Furthermore, task-specific ionic liquids based on 3-hydroxy-2-naphthoate have been developed for the efficient extraction of heavy metals from aqueous solutions. frontiersin.orgmdpi.com These applications, while not directly analyzing this compound, demonstrate that the naphthoate structure can be a key component in electrochemical systems for sensing and separation, fields where ILs have shown promise. mdpi.com The fundamental principles of these methods could potentially be adapted for the analysis or detection of this compound or its derivatives if they possess suitable electroactive properties.

Future Research Directions and Emerging Trends

Catalyst Development and Optimization

The synthesis of Methyl 6-hydroxy-2-naphthoate and its parent acid, 6-hydroxy-2-naphthoic acid (HNPA), often relies on catalytic processes where optimization is key to improving yields and sustainability. researchgate.net Current methods, such as the palladium-catalyzed carbonylation of 6-bromo-2-naphthol (B32079), can have modest yields, highlighting the need for further research.

Future work will likely focus on developing more robust and efficient catalyst systems. This includes the optimization of existing palladium-based catalysts by fine-tuning parameters like ligand choice, solvent, temperature, and catalyst loading. Additionally, alternative catalytic strategies are emerging. Research into N-hydroxyphthalimide (NHPI) as a catalyst, often used in combination with co-catalysts like cobalt (II) acetate (B1210297), presents a promising avenue for the aerobic oxidation of naphthalene (B1677914) derivatives to produce HNPA, which can then be esterified to this compound. researchgate.netresearchgate.net The optimization of these NHPI-based systems is an active area of investigation. smolecule.com

| Catalytic System | Reaction Type | Precursor | Key Research Focus | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Carbonylation | 6-bromo-2-naphthol | Optimization of catalyst loading, solvent, and temperature to improve yields from the current ~33%. | |

| N-hydroxyphthalimide (NHPI) / Co(OAc)₂ / Mn(OAc)₂ | Aerobic Oxidation | 2,6-diisopropylnaphthalene (B42965) | Developing multi-step strategies where NHPI is a key catalyst for creating the naphthoic acid structure. | researchgate.netresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Esterification | 6-hydroxy-2-naphthoic acid | Use as a simple acid catalyst for Fischer esterification; optimization for industrial-scale flow systems. | prepchem.com |

Targeted Drug Delivery Systems

The structural backbone of this compound is a recognized scaffold in medicinal chemistry. ontosight.aiontosight.ai Derivatives have been investigated for anti-inflammatory and antimicrobial properties, and the core compound serves as a key intermediate in the synthesis of Selective Estrogen Receptor Downregulators (SERDs) for cancer therapy. ontosight.ai